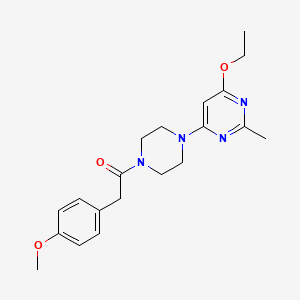
1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone, also known by its CAS number 946371-53-5, is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
The molecular formula of the compound is C15H24N4O2, with a molecular weight of 292.38 g/mol. The structure features a piperazine ring and a pyrimidine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The piperazine and pyrimidine components are known to facilitate binding to biological targets, potentially modulating signal transduction pathways and influencing gene expression.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active derivatives .
| Compound | Target Pathogen | IC50 (μM) | IC90 (μM) |
|---|---|---|---|
| 6a | M. tuberculosis | 1.35 | 3.73 |
| 6e | M. tuberculosis | 2.18 | 40.32 |
Cytotoxicity
In cytotoxicity assessments on human embryonic kidney (HEK-293) cells, these compounds were found to be nontoxic, indicating a favorable safety profile for further development . This aspect is crucial for any potential therapeutic applications.
Antibiofilm Activity
The compound has also been evaluated for its antibiofilm activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum biofilm inhibitory concentration (MBIC) values suggest that it can effectively inhibit biofilm formation at concentrations significantly lower than those required for planktonic growth inhibition .
Case Studies
In a study focusing on the synthesis and evaluation of similar compounds, researchers reported that modifications in the side chains significantly influenced the antimicrobial potency and selectivity against various bacterial strains. The docking studies indicated that these compounds engage in van der Waals interactions and hydrogen bonding with target enzymes, enhancing their efficacy .
Propiedades
IUPAC Name |
1-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-4-27-19-14-18(21-15(2)22-19)23-9-11-24(12-10-23)20(25)13-16-5-7-17(26-3)8-6-16/h5-8,14H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHAJKWXNNGWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













